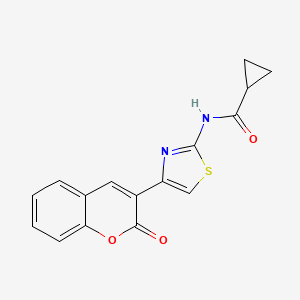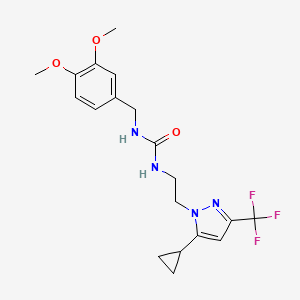
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea is an intriguing organic compound with distinct structural attributes and promising potential across various fields of research and application. This compound features a cyclopropyl group, a trifluoromethyl group, and a urea linkage, which collectively contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea typically involves multiple steps, including:
Formation of Pyrazole Core: : Starting from a suitable cyclopropyl and trifluoromethyl precursor, the pyrazole ring is constructed through a cyclization reaction.
Introduction of Ethyl Linker: : The pyrazole intermediate is then alkylated with an ethyl halide under basic conditions.
Attachment of Dimethoxybenzyl Group: : The resulting intermediate undergoes a nucleophilic substitution with 3,4-dimethoxybenzyl chloride.
Formation of Urea Linkage: : Finally, the urea moiety is introduced through a condensation reaction with a suitable isocyanate or by treating with phosgene and ammonia.
Industrial Production Methods
On an industrial scale, the production may employ similar routes, though optimized for yield, cost, and environmental considerations. Catalysts, solvent systems, and purification techniques are fine-tuned to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea undergoes various reactions, including:
Oxidation: : The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: : The urea linkage can be reduced under specific conditions to form corresponding amines.
Substitution: : The pyrazole ring and methoxybenzyl group can undergo electrophilic or nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or chromium trioxide.
Reduction: : Employing reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Utilizing halogenating agents, acids, or bases depending on the desired substitution.
Major Products Formed
Oxidation Products: : Carboxylic acids, aldehydes.
Reduction Products: : Amines.
Substitution Products: : Halogenated derivatives, substituted pyrazoles.
Scientific Research Applications
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea has significant applications across various fields:
Chemistry: : Studied for its unique reactivity and potential as a synthetic intermediate.
Biology: : Investigated for its interactions with biological molecules and potential bioactivity.
Medicine: : Explored for its pharmacological properties and potential therapeutic applications.
Industry: : Considered for use in manufacturing specialized materials or as a chemical probe.
Mechanism of Action
The mechanism by which 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea exerts its effects involves interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoromethyl group and pyrazole ring are critical in modulating its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1-(2-(5-cyclopropyl-3-methyl-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea: : Lacks the trifluoromethyl group, affecting its reactivity and bioactivity.
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea: : Lacks the benzyl group, influencing its binding characteristics.
Uniqueness
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea is unique due to its combined structural motifs, leading to distinct reactivity patterns and potential bioactivity profiles. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate for further research and application.
Hope you enjoyed the deep dive
Properties
IUPAC Name |
1-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4O3/c1-28-15-6-3-12(9-16(15)29-2)11-24-18(27)23-7-8-26-14(13-4-5-13)10-17(25-26)19(20,21)22/h3,6,9-10,13H,4-5,7-8,11H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETZHDVBDSCGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
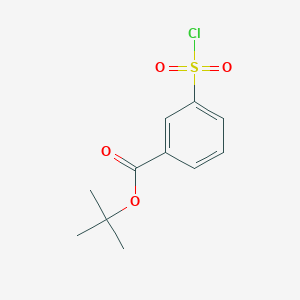
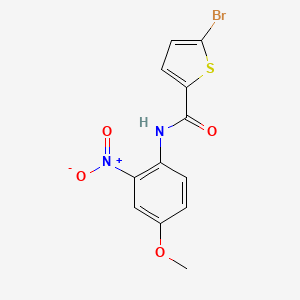
![1-[(3,4-Dichlorophenyl)sulfonyl]proline](/img/structure/B2884327.png)
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2884328.png)
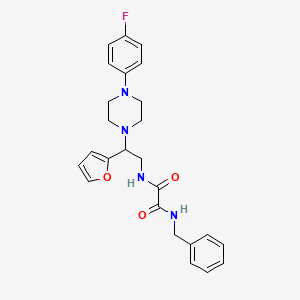
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B2884332.png)
![2-(naphthalen-1-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2884333.png)
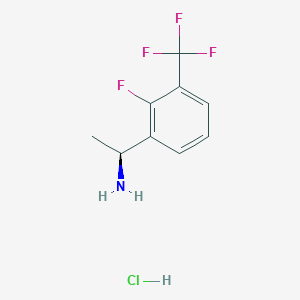
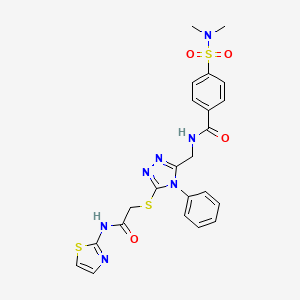
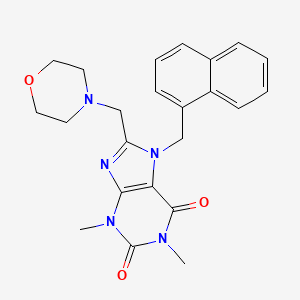
![2-chloro-N-{[4-(cyclopentyloxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide](/img/structure/B2884341.png)
![N-{[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2884342.png)

